3-bromo-5-(2-fluoropropan-2-yl)pyridine
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Overview
Description
3-bromo-5-(2-fluoropropan-2-yl)pyridine is an organic compound with the molecular formula C8H9BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a 2-fluoropropan-2-yl group at the fifth position of the pyridine ring .
Preparation Methods
The synthesis of 3-bromo-5-(2-fluoropropan-2-yl)pyridine typically involves the bromination of 5-(2-fluoropropan-2-yl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis .
Chemical Reactions Analysis
3-bromo-5-(2-fluoropropan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-5-(2-fluoropropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: The compound may be explored for its potential therapeutic properties.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-(2-fluoropropan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
3-bromo-5-(2-fluoropropan-2-yl)pyridine can be compared with other similar compounds, such as:
- 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 4-bromo-2-(2-fluoropropan-2-yl)pyridine
These compounds share structural similarities but differ in the position and nature of substituents on the pyridine ring, which can influence their chemical reactivity and applications .
Properties
IUPAC Name |
3-bromo-5-(2-fluoropropan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHUPKZLURGYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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